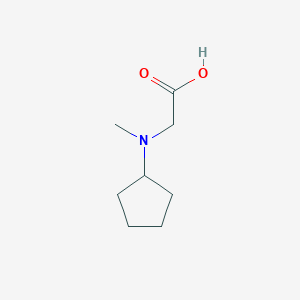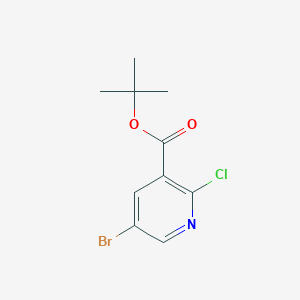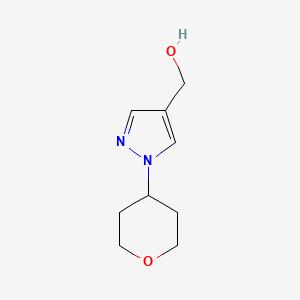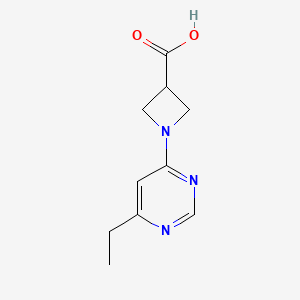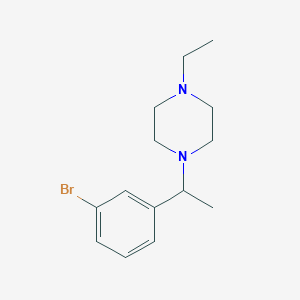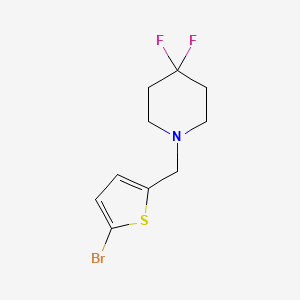
1-(5-Bromothiophen-2-ylmethyl)-4,4-difluoropiperidine
Vue d'ensemble
Description
The compound “1-(5-Bromothiophen-2-ylmethyl)-4,4-difluoropiperidine” is a derivative of the compound (5-bromothiophen-2-yl)methylamine . This compound has a molecular weight of 206.11 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (5-bromothiophen-2-yl)methylamine is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of organoboron compounds . This reaction could potentially be used in the synthesis of “this compound”.
Physical And Chemical Properties Analysis
(5-bromothiophen-2-yl)methylamine has a molecular weight of 206.11 and is a liquid at room temperature .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial and antifungal activities. For example, a study on thiourea derivatives, which include thiophene moieties, found them effective against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Another study focused on 5-bromothiophene-based dihydropyrimidinones, showing good antibacterial and antifungal activity, highlighting the role of bromothiophene structures in enhancing biological activity (Sharma et al., 2022).
Synthetic Applications
The synthesis of difluoropiperidine derivatives, including 4-substituted types, has been explored for their potential as building blocks in medicinal chemistry due to their structural diversity and potential biological activity. One study described the synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines, which could serve as precursors for various fluorinated gamma-amino acids and dihydroxypiperidines, valuable in medicinal chemistry (Surmont et al., 2010).
Potential as Biological Probes
Luminescent compounds with thiophene and difluoropiperidine moieties could serve as novel trifunctional biological probes. A study on luminescent rhenium(I) polypyridine fluorous complexes, which include thiophene derivatives, demonstrated their application in labeling proteins and peptides, indicating the utility of such structures in biological imaging and tracking (Louie, Fong, & Lo, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NS/c11-9-2-1-8(15-9)7-14-5-3-10(12,13)4-6-14/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLITALCICBSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)


![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)
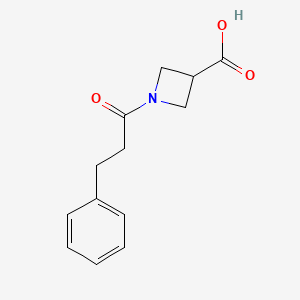

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

